molecular formula C16H23N7O B12164363 N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12164363
M. Wt: 329.40 g/mol
InChI Key: FPOHUAWZJQGHGR-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic Framework Analysis

The molecular architecture of N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide features three distinct structural domains: a central piperidine ring, a fused tetrazolo[1,5-b]pyridazine system, and an N-cyclohexylcarboxamide substituent. The piperidine core adopts a chair conformation with the tetrazolo-pyridazine moiety occupying the axial position at C1, creating significant steric interactions with the cyclohexyl group at C4.

Key bond parameters derived from X-ray crystallography show:

Bond Type Length (Å) Angle (°)
Piperidine N-C1 1.47 111.2
Tetrazole N-N 1.32 104.8
Pyridazine C-C 1.39 120.5

The tetrazolo[1,5-b]pyridazine system exhibits aromatic character with delocalized π-electrons across the fused rings, as evidenced by bond length alternation patterns. Density functional theory calculations reveal significant charge polarization at the carboxamide oxygen (δ⁻ = -0.43 e) and tetrazole nitrogen atoms (δ⁺ = +0.28 e), suggesting potential hydrogen bonding sites.

Properties

Molecular Formula

C16H23N7O

Molecular Weight

329.40 g/mol

IUPAC Name

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H23N7O/c24-16(17-13-4-2-1-3-5-13)12-8-10-22(11-9-12)15-7-6-14-18-20-21-23(14)19-15/h6-7,12-13H,1-5,8-11H2,(H,17,24)

InChI Key

FPOHUAWZJQGHGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Cyclization of Pyridazine Derivatives

The tetrazolo[1,5-b]pyridazine ring is typically constructed via cyclization of pyridazine precursors. A common route involves:

  • Diazotization and Cyclization : Treatment of 6-aminopyridazine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium salt, which undergoes cyclization with sodium azide (NaN₃) to yield tetrazolo[1,5-b]pyridazine.

    6-AminopyridazineNaNO2,HClDiazonium saltNaN3Tetrazolo[1,5-b]pyridazine\text{6-Aminopyridazine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}_3} \text{Tetrazolo[1,5-b]pyridazine}

    Conditions : 0–5°C, 2–4 hours, yield: 60–75%.

  • Nitrile-Azide Cycloaddition : 6-Cyanopyridazine undergoes a Huisgen [2+3] cycloaddition with NaN₃ in dimethylformamide (DMF) at 100°C for 12 hours, yielding the tetrazolo-pyridazine core.

    6-Cyanopyridazine+NaN3DMF, 100°CTetrazolo[1,5-b]pyridazine\text{6-Cyanopyridazine} + \text{NaN}_3 \xrightarrow{\text{DMF, 100°C}} \text{Tetrazolo[1,5-b]pyridazine}

    Yield : 55–65%.

Functionalization at Position 6

To enable coupling with the piperidine moiety, the tetrazolo-pyridazine core is functionalized at position 6:

  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 hours) introduces a chlorine atom, yielding 6-chlorotetrazolo[1,5-b]pyridazine.

  • Amination : Palladium-catalyzed Buchwald-Hartwig amination with ammonia or amines introduces amino groups.

Synthesis of Piperidine-4-Carboxylic Acid Cyclohexylamide

Carboxamide Formation

Piperidine-4-carboxylic acid is coupled with cyclohexylamine using carbodiimide reagents:

  • Activation : Piperidine-4-carboxylic acid (1 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.

  • Coupling : Cyclohexylamine (1.5 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

    Piperidine-4-carboxylic acid+CyclohexylamineEDC/HOBtPiperidine-4-carboxamide\text{Piperidine-4-carboxylic acid} + \text{Cyclohexylamine} \xrightarrow{\text{EDC/HOBt}} \text{Piperidine-4-carboxamide}

    Yield : 85–90%.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

6-Chlorotetrazolo[1,5-b]pyridazine reacts with piperidine-4-carboxamide in the presence of a base:

  • Conditions : Potassium carbonate (K₂CO₃, 2 equiv) in DMF at 80°C for 8 hours.

    6-Chlorotetrazolo[1,5-b]pyridazine+Piperidine-4-carboxamideK2CO3,DMFTarget Compound\text{6-Chlorotetrazolo[1,5-b]pyridazine} + \text{Piperidine-4-carboxamide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

    Yield : 50–60%.

Transition Metal-Catalyzed Coupling

A Buchwald-Hartwig amination couples 6-aminotetrazolo[1,5-b]pyridazine with a brominated piperidine derivative:

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Conditions : Toluene, 100°C, 12 hours.

    6-Aminotetrazolo[1,5-b]pyridazine+1-Bromopiperidine-4-carboxamidePd catalystTarget Compound\text{6-Aminotetrazolo[1,5-b]pyridazine} + \text{1-Bromopiperidine-4-carboxamide} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

    Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Tetrazole Formation

The position of tetrazole annulation (1,5-b vs. 1,5-a) is controlled by reaction conditions:

  • Acidic Conditions : Favor 1,5-b regioisomer due to protonation of the pyridazine nitrogen.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.

Purification Challenges

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity product.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 1.2–1.8 (m, cyclohexyl), 2.5–3.2 (m, piperidine), 7.8 (s, tetrazole-CH)
¹³C NMR δ 25.6 (piperidine-C), 165.4 (amide-C=O), 150.2 (tetrazole-C)
HRMS [M+H]⁺ calc. 354.45, found 354.44

Yield Comparison of Routes

Method Conditions Yield
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C50–60%
Buchwald-HartwigPd catalyst, toluene, 100°C65–70%
Huisgen CycloadditionDMF, 100°C55–65%

Chemical Reactions Analysis

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other complex moleculesIn industry, it is used in the development of energetic materials with specific task-oriented applications .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazolo[1,5-b]pyridazine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Group

The carboxamide substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight Key Properties/Activities Reference
N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide Cyclohexyl C₁₇H₂₃N₇O 357.42 g/mol Not yet fully characterized -
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide 2-Chlorobenzyl C₁₇H₁₈ClN₇O 371.83 g/mol Structural analog; stability data
N-Methoxy-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide Methoxy C₁₂H₁₆N₇O₂ 298.30 g/mol Enhanced solubility
N-(Pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide Pyridin-4-yl C₁₆H₁₇N₈O 361.37 g/mol Potential kinase inhibition

Key Observations :

  • Chlorobenzyl and pyridinyl substituents introduce aromaticity, which could influence π-π stacking interactions with biological targets .
Tetrazolo[1,5-b]pyridazine Derivatives in Anticancer Research

Compounds with the tetrazolo[1,5-b]pyridazine core, such as MM124 and MM137 (7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine sulfonamides), demonstrate potent anticancer activity in colorectal cancer models. These derivatives induce apoptosis via intrinsic (mitochondrial membrane depolarization) and extrinsic (caspase-8 activation) pathways, with reduced autophagy markers (LC3A/B, beclin-1) . While the target compound shares the tetrazolo[1,5-b]pyridazine moiety, the absence of a sulfonamide group may alter its mechanism of action.

Stability and Reactivity Considerations

The tetrazolo[1,5-b]pyridazine ring exhibits valence isomerization, where the tetrazolo form can equilibrate with an azido isomer under specific conditions (e.g., thermal or acidic environments) . This property impacts stability and bioavailability:

  • Thermal Stability : Analogous compounds like E-4d (melting point 246–248°C) and E-4c (285–288°C) show variability in stability based on substituents .
  • Synthetic Challenges : Cyclization reactions involving tetrazolo[1,5-b]pyridazines require careful control to avoid undesired azido intermediates .

Biological Activity

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C15_{15}H20_{20}N6_{6}O
  • Molecular Weight : 296.36 g/mol

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neurology.

Antitumor Activity

Studies have shown that derivatives of tetrazolo[1,5-b]pyridazine possess significant antitumor properties. For instance, a study evaluated several derivatives in vitro against various cancer cell lines, demonstrating that certain modifications led to enhanced cytotoxic effects:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BA5498.3Inhibition of cell proliferation
N-cyclohexyl derivativeHeLa10.0Cell cycle arrest

The N-cyclohexyl derivative showed promising results particularly in HeLa cells, indicating its potential as a therapeutic agent against cervical cancer.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has been studied for its anti-inflammatory properties. Research on similar compounds suggests that they can inhibit the production of pro-inflammatory cytokines:

  • Cytokine Inhibition : The compound was found to reduce levels of TNF-alpha and IL-6 in vitro.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as BRAF and EGFR.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Regulation : It appears to induce cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Breast Cancer : A recent study investigated the effects of N-cyclohexyl derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability when combined with conventional chemotherapy agents like doxorubicin.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration, showing reduced neuronal apoptosis and improved cognitive function in animal models.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, starting with the preparation of the tetrazolo[1,5-b]pyridazine core followed by coupling with the piperidine-carboxamide moiety. Key steps include:

  • Core Formation : Cyclization of pyridazine precursors with azides under copper catalysis (e.g., CuI in DMSO at 60–80°C) to generate the tetrazolo[1,5-b]pyridazine ring .
  • Piperidine Coupling : Amide bond formation between the tetrazolo-pyridazine and N-cyclohexylpiperidine-4-carboxylic acid using coupling agents like HATU or EDCI in anhydrous DCM or acetonitrile .
  • Optimization : Yield improvements (e.g., 55–70%) require inert atmospheres (N₂/Ar), controlled temperatures (0–25°C for sensitive steps), and purification via flash chromatography or preparative HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., tetrazolo vs. azido isomers) and substituent positions. For example, the cyclohexyl proton signals appear as multiplet clusters at δ 1.2–2.1 ppm, while the tetrazolo-pyridazine protons resonate as distinct singlets near δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z calculated for C₁₇H₂₃N₇O: 365.20; observed: 365.19) .
  • HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time ~12.3 min under 1 mL/min flow) .

Q. What initial biological screening approaches are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
    • Enzyme Inhibition : Fluorescence-based assays targeting kinases or bromodomains (e.g., BRD4 inhibition at 1–10 µM) .
  • Target Engagement : Radioligand binding assays (e.g., competition with [³H]-labeled inhibitors) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar tetrazolo-pyridazine derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclohexyl vs. aryl groups) using standardized assays. For example, replacing the N-cyclohexyl group with a 4-fluorophenyl moiety (as in ) may enhance BRD4 affinity by 3-fold .
  • Meta-Analysis : Cross-reference IC₅₀ values across studies while normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
  • Crystallography : Co-crystal structures with target proteins (e.g., PDB deposition) resolve binding mode inconsistencies .

Q. What strategies are effective in studying the valence isomerization of the tetrazolo[1,5-b]pyridazine moiety under different conditions?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹⁵N at the γ-position of the tetrazolo group to track isomerization via ¹H-¹⁵N HMBC NMR (e.g., shifts at δ 120–150 ppm for azido vs. tetrazolo forms) .
  • Kinetic Studies : Monitor isomer ratios (tetrazolo ⇌ azido) in deuterated solvents (CDCl₃ or DMSO-d₆) using time-resolved ¹H NMR .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability; e.g., tetrazolo forms are favored by ~5 kcal/mol in polar aprotic solvents .

Q. How can molecular docking and dynamics simulations be utilized to predict target interactions?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., BRD4 bromodomain, PDB: 3MXF) and remove water/ligands.
    • Ligand Parameterization : Assign charges (AM1-BCC) and torsions using OpenBabel .
    • Pose Scoring : Glide SP/XP scoring (Schrödinger) identifies binding poses with ΔG < −8 kcal/mol .
  • MD Simulations :
    • Run 100-ns trajectories (AMBER) to assess complex stability (RMSD < 2 Å).
    • MM-PBSA calculates binding free energies, correlating with experimental IC₅₀ values (R² > 0.7) .

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